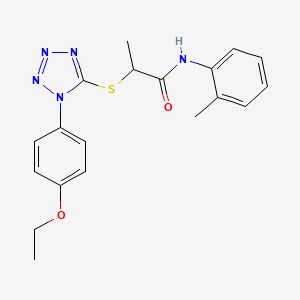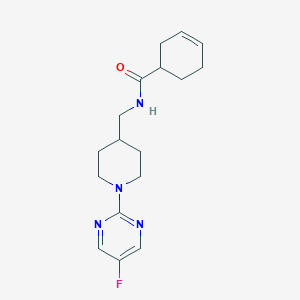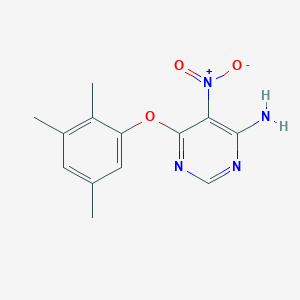
5-Nitro-6-(2,3,5-trimetilfenoxi)pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridine, and are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Given the potential applications of pyrimidinamines in various fields, future research could focus on designing and synthesizing new pyrimidinamine derivatives with improved properties and activities. This could involve the use of advanced synthetic techniques and the exploration of novel structure-activity relationships .
Métodos De Preparación
The synthesis of 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5-trimethylphenol and 5-nitro-4-chloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Synthetic Route: The 2,3,5-trimethylphenol undergoes nucleophilic substitution with 5-nitro-4-chloropyrimidine to form the desired product, 5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrimidine derivatives.
Comparación Con Compuestos Similares
5-Nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine can be compared with other similar compounds, such as:
N,N-dimethyl-5-nitro-6-(3-trifluoromethylphenoxy)pyrimidin-4-amine: This compound has a trifluoromethyl group instead of the trimethyl group, which can affect its chemical and biological properties.
Pyrrolo[3,2-d]pyrimidines: These compounds have a fused pyrimidine ring system and are studied for their anticancer and antiproliferative activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have unique structural features and are investigated for their biological significance and potential therapeutic applications.
Propiedades
IUPAC Name |
5-nitro-6-(2,3,5-trimethylphenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-4-8(2)9(3)10(5-7)20-13-11(17(18)19)12(14)15-6-16-13/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSODVLQMUHMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
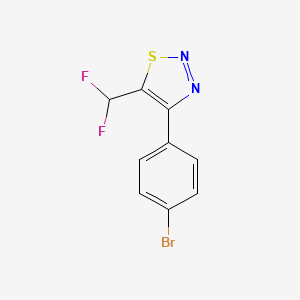

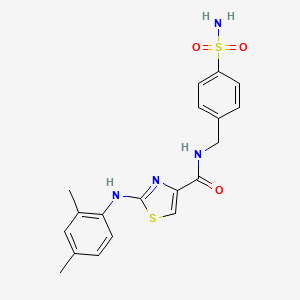
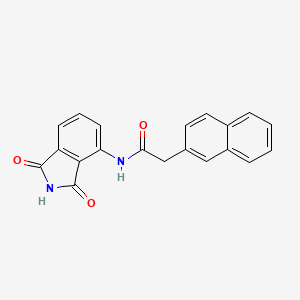
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2454759.png)
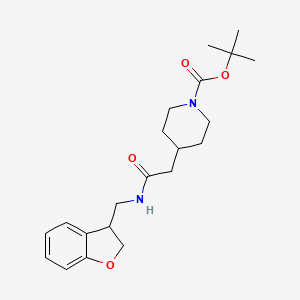
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454761.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2454764.png)

![N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-ethylprop-2-enamide](/img/structure/B2454768.png)
